molecular formula C17H19N3O2 B11548100 N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11548100
M. Wt: 297.35 g/mol
InChI Key: MFZDRUAMKPMORN-ZMYBKAFPSA-N
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Description

N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a butenylidene group, and an aceto hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 4-(furan-2-yl)but-3-en-2-one with 2-[(3-methylphenyl)amino]aceto hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives, saturated butenylidene compounds, and substituted hydrazides .

Scientific Research Applications

N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E,3E)-4-(FURAN-2-YL)BUT-3-EN-2-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its combination of a furan ring, a butenylidene group, and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O2/c1-13-5-3-6-15(11-13)18-12-17(21)20-19-14(2)8-9-16-7-4-10-22-16/h3-11,18H,12H2,1-2H3,(H,20,21)/b9-8+,19-14+

InChI Key

MFZDRUAMKPMORN-ZMYBKAFPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C=C/C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=C(C)C=CC2=CC=CO2

Origin of Product

United States

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